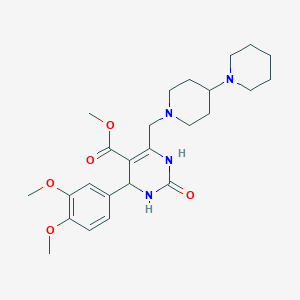![molecular formula C28H19N B2984183 11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole CAS No. 1210469-44-5](/img/structure/B2984183.png)
11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole” is a chemical compound with a complex structure that contains a biphenyl group and a benzo[a]carbazole group . It is a polycyclic aromatic hydrocarbon with potential applications in organic electronics, photovoltaics, and optoelectronic devices .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The functionalization of carbazole is performed at the N-position, followed by covalent linking of further monomers . A one-pot method has been developed for the synthesis of polysubstituted carbazole via Cu-catalyzed coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl .Molecular Structure Analysis
Carbazole is an aromatic heterocyclic organic compound. It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability , excellent charge transport ability, etc . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells , anti-corrosion , sensors , photo-voltaic devices , etc.Aplicaciones Científicas De Investigación
Optoelectronic Devices
Polycarbazoles and their derivatives, like the one you’ve mentioned, are highly valued in optoelectronics due to their excellent optoelectronic properties . They are used in the development of nanodevices , rechargeable batteries , and electrochemical transistors . The unique electrical and optical properties of these compounds make them suitable for use in light-emitting diodes (OLEDs) and photovoltaic cells .
Electrical Conductivity
These compounds exhibit high charge carrier mobility and morphological stability, which are crucial for materials used in electrically conductive applications . They can be employed in flexible and wearable electronic devices , which are increasingly becoming a part of the internet of things (IoT) .
Environmental Stability
The environmental stability of polycarbazole derivatives makes them ideal for long-term applications. This stability, combined with their unique optical properties , allows for their use in insulation technologies and electrophotography .
Biomedical Applications
In the biomedical field, these derivatives have been explored for their potential in detecting biomolecules . For example, they can be used in sensors for the detection of dopamines and other significant biomolecules .
Energy Storage
Polycarbazole derivatives are also significant in the energy sector. They are used in proton exchange membrane capacitors and energy cells as an electrochemical electrode . This application is particularly important for the development of more efficient energy storage systems .
Polymer Synthesis
The compound’s backbone structure, derived from carbazole, is advantageous for synthesizing high molecular weight cycloaddition polymers . These polymers are noted for their thermal stability and are used in various synthetic applications .
Photocopiers
One of the earliest applications of carbazole derivatives was in photocopiers. The polymer poly(N-vinyl carbazole) (PVK) is known for its considerable photoconductive properties and is used in the manufacturing of photocopiers .
Organic LEDs and Photovoltaic Cells
The compound’s derivatives are used in white organic LEDs and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material . This application is crucial for the advancement of solar energy technologies .
Mecanismo De Acción
Target of Action
The primary targets of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole are optoelectronic devices and electrochemical transistors . These targets are crucial in the field of nanodevices and rechargeable batteries .
Mode of Action
The compound interacts with its targets by exhibiting excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It can be electropolymerized in two different methods, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
Biochemical Pathways
The affected pathways involve the electropolymerization processes of carbazole and chemical polymerization of carbazole derivatives . The compound’s action leads to the generation of highly efficient materials for a wide range of optoelectronic applications .
Result of Action
The molecular and cellular effects of the compound’s action include the creation of materials with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These materials are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Carbazole compounds are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have been studied for more than 30 years due to their potential industrial applications in electroluminescent applications and light-emitting diodes .
Safety and Hazards
Direcciones Futuras
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc . This suggests a promising future for the development and application of carbazole-based compounds in various fields.
Propiedades
IUPAC Name |
11-(4-phenylphenyl)benzo[a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N/c1-2-8-20(9-3-1)21-14-17-23(18-15-21)29-27-13-7-6-12-25(27)26-19-16-22-10-4-5-11-24(22)28(26)29/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKLNKNECPLPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)
![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)
![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)




![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)

